molecular formula C9H13N3O2 B1449668 3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one CAS No. 1594729-26-6

3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one

Cat. No. B1449668
M. Wt: 195.22 g/mol
InChI Key: JCWZPPJEMWLUCH-UHFFFAOYSA-N
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Description

“3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Bioactive Compound Development

  • The compound has been utilized in the synthesis of fluorescent films through reactions involving polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their O-acetyl derivatives. These fluorescent films have potential applications in various fields, including materials science and bioimaging (Soboleva et al., 2017).
  • It serves as a building block for creating potentially biologically active compounds, highlighting an enantioselective biocatalytic approach towards its synthesis. This includes the development of 5-hydroxypiperidinone-derived (bicyclic) N,N-acetals through an innovative reductive amination process (Vink et al., 2003).

Medicinal Chemistry and Pharmacology

  • Research has demonstrated its application in the synthesis of new anticonvulsant compounds. These synthesized compounds have shown promising results in maximal electroshock (MES) and subcutaneous Metrazol (scMet)-induced seizure tests, indicating its potential in developing treatments for epilepsy and related disorders (Aytemir et al., 2010).
  • The 3-hydroxypiperidine scaffold, present in the compound, is a key element in natural product synthesis, particularly for its role in creating bioactive compounds and natural products. This highlights its significance in drug discovery and development, with a focus on harnessing its biological activities for therapeutic purposes (Wijdeven et al., 2010).

Chemical Synthesis and Catalysis

  • The compound has been involved in the diastereoselective synthesis of 4-hydroxypiperidin-2-ones, showcasing a method that utilizes a Cu(I)-catalyzed reductive aldol cyclization. This methodology is important for the enantioselective synthesis of functionalized piperidin-2-ones, further contributing to advancements in synthetic chemistry (Lam et al., 2005).

Safety And Hazards

The safety data sheet for piperidine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(3-hydroxypiperidin-1-yl)-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-7-2-1-5-12(6-7)8-9(14)11-4-3-10-8/h3-4,7,13H,1-2,5-6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWZPPJEMWLUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CNC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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